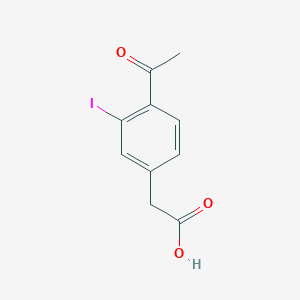

2-(4-Acetyl-3-iodophenyl)acetic acid

Description

2-(4-Acetyl-3-iodophenyl)acetic acid is a phenylacetic acid derivative featuring an acetyl (-COCH₃) group at the 4-position and an iodine atom at the 3-position on the aromatic ring.

Properties

Molecular Formula |

C10H9IO3 |

|---|---|

Molecular Weight |

304.08 g/mol |

IUPAC Name |

2-(4-acetyl-3-iodophenyl)acetic acid |

InChI |

InChI=1S/C10H9IO3/c1-6(12)8-3-2-7(4-9(8)11)5-10(13)14/h2-4H,5H2,1H3,(H,13,14) |

InChI Key |

FLFHPLLTDBVLLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)CC(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetyl-3-iodophenyl)acetic acid typically involves the iodination of 4-acetylphenylacetic acid. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium to introduce the iodine atom at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or even further to a hydrocarbon.

Substitution: The iodine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

Oxidation: Formation of 2-(4-carboxy-3-iodophenyl)acetic acid.

Reduction: Formation of 2-(4-hydroxy-3-iodophenyl)acetic acid.

Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

2-(4-Acetyl-3-iodophenyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Acetyl-3-iodophenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and acetyl group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-(4-Acetyl-3-iodophenyl)acetic acid and related compounds:

*Calculated molecular weight based on formula C₁₀H₉IO₃.

Key Comparative Insights:

Substituent Effects :

- Electron-Withdrawing Groups : The acetyl group in 2-(4-Acetyl-3-iodophenyl)acetic acid is strongly electron-withdrawing, which may polarize the aromatic ring and enhance electrophilic substitution reactivity compared to methoxy or hydroxyl analogs .

- Halogen Influence : Iodine’s large atomic radius increases steric hindrance and may improve stability in radioimaging applications, while bromine in analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid facilitates regioselective reactions in natural product synthesis .

Hydrogen Bonding and Crystal Packing :

- Carboxylic acid groups in phenylacetic acid derivatives often form hydrogen-bonded dimers (e.g., R₂²(8) motifs in 2-(3-Bromo-4-methoxyphenyl)acetic acid). The acetyl group in the target compound may disrupt dimerization, altering solubility and crystallinity compared to hydroxyl or methoxy analogs .

Synthetic Utility :

- Iodinated analogs are valuable in drug discovery (e.g., Combretastatin A-4 derivatives ). The acetyl group in 2-(4-Acetyl-3-iodophenyl)acetic acid could serve as a ketone precursor for further functionalization (e.g., reduction to alcohol or formation of Schiff bases).

Safety and Handling :

- Iodinated phenylacetic acids generally require dark, dry storage (2–8°C) to prevent decomposition, similar to 2-(4-Hydroxy-3-iodophenyl)acetic acid . Brominated analogs like 2-(3-Bromo-4-iodophenyl)acetic acid may pose higher toxicity risks due to dual halogenation .

Biological Activity

2-(4-Acetyl-3-iodophenyl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 2-(4-Acetyl-3-iodophenyl)acetic acid typically involves the introduction of an acetyl group and an iodine atom onto a phenyl ring. The methods used for its synthesis often focus on optimizing yields and purity, utilizing various reagents and conditions to achieve the desired product.

Anticancer Properties

Recent studies have indicated that 2-(4-Acetyl-3-iodophenyl)acetic acid exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in human epidermoid carcinoma cells (KB-3-1) and its multidrug-resistant subline (KB-A1), suggesting its potential as a therapeutic agent against resistant tumors .

Table 1: Cytotoxicity of 2-(4-Acetyl-3-iodophenyl)acetic Acid on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| KB-3-1 | 5.0 | Induction of apoptosis |

| KB-A1 | 10.0 | DNA intercalation and cell cycle arrest |

| A549 (Lung Cancer) | 7.5 | Reactive oxygen species generation |

The mechanisms through which 2-(4-Acetyl-3-iodophenyl)acetic acid exerts its biological effects include:

- DNA Intercalation : The compound has been shown to intercalate into DNA, disrupting replication and transcription processes.

- Induction of Apoptosis : It activates caspases, leading to programmed cell death in cancer cells.

- Oxidative Stress : The compound generates reactive oxygen species (ROS), contributing to cellular damage in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of 2-(4-Acetyl-3-iodophenyl)acetic acid in preclinical models:

- Study on Murine Models : In a study involving murine models with induced tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent .

- Combination Therapy : A combination therapy approach using this compound alongside conventional chemotherapeutics showed enhanced efficacy, particularly in overcoming drug resistance in cancer cell lines .

Lipophilicity and Pharmacokinetics

The lipophilicity of 2-(4-Acetyl-3-iodophenyl)acetic acid plays a crucial role in its biological activity and bioavailability. Higher lipophilicity is associated with improved membrane permeability, facilitating better absorption and distribution within the body.

Table 2: Lipophilicity Parameters

| Parameter | Value |

|---|---|

| Log P | 3.5 |

| Solubility (water) | Low (0.01 mg/mL) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Acetyl-3-iodophenyl)acetic acid, and how can purity be optimized?

- Methodology : Synthesis typically involves iodination of precursor aromatic compounds, followed by acetylation and acetic acid side-chain introduction. Key steps include:

- Iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid under controlled temperature (0–25°C) .

- Acetylation : Acetic anhydride with catalytic sulfuric acid .

- Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using (δ 2.1–2.3 ppm for acetyl group, δ 3.6–3.8 ppm for acetic acid CH) .

Q. How should researchers characterize the stability of 2-(4-Acetyl-3-iodophenyl)acetic acid under varying pH and temperature conditions?

- Methodology :

- pH Stability : Dissolve the compound in buffers (pH 2–12) and analyze degradation via UV-Vis spectroscopy (monitor λ at 270–290 nm) over 24–72 hours .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Store samples in amber vials at –20°C to prevent iodine loss .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : and NMR to identify aromatic protons (δ 7.2–8.1 ppm), iodine-induced deshielding effects, and acetic acid moiety .

- FT-IR : Confirm acetyl C=O stretch (~1680 cm) and carboxylic acid O-H stretch (~2500–3300 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H] at m/z 344.0 (calculated for CHIO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for iodination steps?

- Methodology :

- Controlled Variables : Systematically test iodinating agents (e.g., I vs. NIS), solvents (acetic acid vs. DCM), and reaction times.

- Mechanistic Analysis : Use density functional theory (DFT) to model electrophilic substitution pathways and identify rate-limiting steps .

- Validation : Cross-reference yields with independent techniques (e.g., iodometric titration for residual iodine quantification) .

Q. What strategies optimize the compound’s solubility for biological assays without altering its activity?

- Methodology :

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilization.

- Prodrug Design : Synthesize ester derivatives (e.g., methyl ester) for improved lipophilicity, followed by enzymatic hydrolysis in vitro .

- Dynamic Light Scattering (DLS) : Assess aggregate formation in aqueous buffers to avoid false negatives in bioassays .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura Reactions : Screen palladium catalysts (e.g., Pd(PPh)) with aryl boronic acids. Monitor regioselectivity via .

- Computational Modeling : Compare Mulliken charges at the iodine-bearing carbon with bromo/chloro analogs to predict reactivity trends .

- X-ray Crystallography : Resolve crystal structures of reaction intermediates to identify steric/electronic effects .

Q. What are the best practices for analyzing environmental degradation pathways of this compound?

- Methodology :

- Photodegradation : Expose to UV light (254 nm) in aqueous solutions; analyze by LC-MS for iodinated byproducts .

- Microbial Degradation : Use soil slurry assays with GC-MS to track acetic acid side-chain breakdown .

- Ecotoxicology : Evaluate toxicity in Daphnia magna or algal models to assess ecological risks .

Methodological Notes

- Safety : Handle with nitrile gloves, fume hood, and eye protection due to potential iodine release .

- Data Reproducibility : Validate synthetic protocols across ≥3 independent trials; report yields as mean ± SD .

- Advanced Tools : Leverage X-ray crystallography () and computational models () for mechanistic insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.